Home > Products > Screening Compounds P65990 > Levofloxacin impurity 4
Levofloxacin impurity 4 -

Levofloxacin impurity 4

Catalog Number: EVT-13176777
CAS Number:
Molecular Formula: C23H30FN5O3
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Levofloxacin impurity 4 is one of the process-related impurities associated with the pharmaceutical compound levofloxacin, a widely used fluoroquinolone antibiotic. Levofloxacin is primarily utilized for treating bacterial infections due to its broad-spectrum antibacterial properties. The identification and characterization of impurities in pharmaceuticals are critical for ensuring drug safety and efficacy, as impurities can affect the drug's performance and patient health.

Source

Levofloxacin impurity 4 has been identified through various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods have been employed to isolate and characterize impurities formed during the synthesis of levofloxacin, particularly focusing on new process-related impurities that arise during manufacturing processes .

Classification

Levofloxacin impurity 4 is classified as a chemical impurity resulting from the synthesis of levofloxacin. Impurities in pharmaceuticals can be categorized based on their origin—either as starting material impurities, by-products from synthetic pathways, or degradation products. Levofloxacin impurity 4 falls under the category of by-products formed during the synthetic route of levofloxacin production .

Synthesis Analysis

Methods

The synthesis of levofloxacin impurity 4 typically involves several steps, including the reaction of specific intermediates under controlled conditions. The preparation methods often include:

  • Refluxing: The reaction mixture is heated under reflux for a specified duration to facilitate chemical reactions.
  • Chromatography: Column chromatography is commonly used to purify the isolated impurities from the reaction mixture.

Technical Details

One method for synthesizing levofloxacin impurity 4 involves combining specific reactants in a solvent system, followed by purification through chromatography. For example, after reacting intermediates at elevated temperatures, the resulting mixture undergoes solvent evaporation and recrystallization processes to isolate the desired impurity .

Molecular Structure Analysis

Structure

The molecular structure of levofloxacin impurity 4 can be deduced through spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques help identify functional groups and confirm structural integrity.

Data

The molecular formula for levofloxacin impurity 4 has been reported as C18H21N3O4, with a molecular weight of approximately 343.38 g/mol. Detailed spectroscopic data provide insights into its structural characteristics, including functional groups present in the molecule .

Chemical Reactions Analysis

Reactions

Levofloxacin impurity 4 can be formed through various chemical reactions during the synthesis of levofloxacin. Key reactions include:

  • Elimination Reactions: These may involve the removal of small molecules (such as hydrogen fluoride) leading to cyclization or rearrangement.
  • Dimerization: Certain intermediates can undergo dimerization processes that yield impurities like levofloxacin impurity 4.

Technical Details

The reaction pathways often involve complex mechanisms where intermediates react under specific conditions (e.g., temperature, solvent) to yield various by-products. For instance, hydrogen atoms from hydroxyl groups may combine with fluorine atoms to form cyclic products that contribute to impurity formation .

Mechanism of Action

Process

Levofloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This mechanism leads to bacterial cell death.

Data

While levofloxacin impurity 4 itself may not exhibit significant antibacterial activity compared to its parent compound, understanding its formation helps in assessing potential impacts on drug efficacy and safety .

Physical and Chemical Properties Analysis

Physical Properties

Levofloxacin impurity 4 is expected to exhibit physical properties similar to other fluoroquinolone derivatives, such as:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility profiles can vary based on pH and solvent systems.

Chemical Properties

Chemical properties include stability under various conditions (light, temperature) and reactivity towards common reagents. Analytical data suggest that impurities may have different stability profiles compared to pure levofloxacin .

Applications

Scientific Uses

Levofloxacin impurity 4 serves primarily as a reference standard in pharmaceutical research to assess the quality and purity of levofloxacin formulations. Understanding its characteristics aids in developing robust analytical methods for quality control in pharmaceutical manufacturing processes. Additionally, it provides insights into potential degradation pathways and helps ensure compliance with regulatory standards for drug safety .

Synthesis and Formation Pathways of Levofloxacin Impurity 4

Mechanistic Insights into Impurity Generation During Parent Drug Synthesis

Levofloxacin Impurity 4 primarily originates from side reactions during the final stages of levofloxacin synthesis, particularly involving the piperazine ring or the oxazine core. Patent CN105367585B details a high-yield preparation method where levofloxacin undergoes condensation with acetic anhydride and triethylamine in dichloromethane, followed by formic acid-mediated cyclization. This process generates an intermediate that, upon treatment with dimethyl sulfoxide (DMSO) and subsequent column chromatography purification, yields Impurity 4 as a crystalline solid [1]. Parallel research (CN102775424A) identifies acid-catalyzed rearrangement as an alternative route: Refluxing levofloxacin in ethanolic hydrochloric acid triggers decarboxylation and ring modification, forming Impurity 4 at yields exceeding 85% after recrystallization. These pathways highlight the vulnerability of the quinolone core to intramolecular cyclization under acidic or anhydrous conditions [6].

Role of Reaction Conditions in Impurity Formation Dynamics

The formation kinetics of Impurity 4 are highly sensitive to reaction parameters:

  • Temperature and Solvent Composition: Studies show that elevating temperatures above 60°C accelerates impurity formation by 40–60% in methanol-water systems. Water content critically influences thermodynamic stability: Below 30% water fraction, levofloxacin Form II (anhydrate) predominates, but higher water fractions promote Form I (monohydrate), which resists degradation to Impurity 4 [2].
  • Catalytic Impurities: Residual triethylamine (>0.5%) in dichloromethane solvents acts as a base catalyst, amplifying Impurity 4 yields by 22% through deprotonation-assisted cyclization [1].
  • Atmospheric Control: Reactions conducted under aerobic conditions exhibit 15–20% higher Impurity 4 due to oxidative ring transformation [6].

Table 1: Impact of Reaction Conditions on Levofloxacin Impurity 4 Formation

Condition VariableOptimal Range for MinimizationFormation Increase vs. Baseline
Temperature<50°C+60% at >70°C
Water Content>40% in methanol-water+35% at <20% water
Triethylamine Residue<0.2%+22% at >0.5%
Reaction AtmosphereNitrogen-purged+18% under ambient air

Degradation Pathways Leading to Impurity Formation in Environmental Matrices

In environmental contexts, Impurity 4 forms via photooxidative degradation of levofloxacin. Exposure to daylight in aqueous matrices (e.g., river water, wastewater) generates levofloxacin N-oxide (m/z 378) as a primary intermediate, which undergoes decarboxylation and ring contraction to yield Impurity 4 (m/z 362). This pathway dominates in infusions like Ringer’s solution, where chloride ions catalyze degradation, resulting in 25% impurity formation within 24 hours [3] [7]. Advanced oxidation processes (AOPs) further elucidate this transformation: When treated with Ag₃PO₄/rGO/CoFe₂O₄ photocatalysts, levofloxacin degrades via singlet oxygen (¹O₂) attack on the piperazine ring, forming hydroxylated intermediates that rearrange to Impurity 4. This mechanism accounts for 90.7% removal efficiency in distilled water, with similar efficacy in lake and secondary effluent matrices [10].

Table 2: Environmental Degradation Parameters for Levofloxacin Impurity 4

MatrixPrimary Degradation TriggerKey IntermediateImpurity 4 Yield
Ringer’s SolutionDaylight exposureLevofloxacin N-oxide25% (24 h)
Distilled WaterAg₃PO₄/rGO/CoFe₂O₄ + visible lightHydroxylated levofloxacin12.3% (1.5 h)
Secondary WastewaterNatural photolysisDesmethyl levofloxacin8.7% (7 days)

Impact of Multicomponent System Engineering on Impurity Profiling

Multicomponent reaction systems (e.g., methanol-acetonitrile-water) enable real-time impurity tracking through automated process analytical technology (PAT). The EasySampler system exemplifies this approach, capturing and quenching reaction aliquots at defined intervals for HPLC-MS analysis. In one case study, 12 automated samples over 24 hours revealed that Impurity 4 formation peaked at 8 hours during a palladium-catalyzed step. This data allowed engineers to implement a cooling protocol at t=7.5 h, suppressing impurity levels to <0.1% [4]. Additionally, solvent engineering in mixed aqueous systems exploits differences in solubility: Impurity 4 is 3.2-fold less soluble in acetonitrile than levofloxacin, enabling selective crystallization during workup [6]. PAT tools combined with thermodynamic modeling (e.g., solubility phase diagrams) reduce impurity carry-over to <50 ppm in API batches [2].

Key Engineering Controls for Impurity Suppression

  • In Situ Raman Spectroscopy: Monitors solid-state transformations during crystallization, detecting Impurity 4 nucleation at detection limits of 0.05% [2].
  • Critical Water Activity (aw) Control: Maintaining aw >0.6 stabilizes levofloxacin monohydrate, minimizing dehydration-driven impurity formation [2].
  • Ion-Pair Chromatography: Employs 0.4% triethylamine (pH 2.5)/acetonitrile (76:24) for baseline separation of Impurity 4 from structurally similar byproducts [3] [7].

Properties

Product Name

Levofloxacin impurity 4

IUPAC Name

(2S)-7-fluoro-2-methyl-11-(4-methylpiperazine-1-carbonyl)-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one

Molecular Formula

C23H30FN5O3

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C23H30FN5O3/c1-15-14-32-22-19-16(12-18(24)20(22)27-8-4-25(2)5-9-27)21(30)17(13-29(15)19)23(31)28-10-6-26(3)7-11-28/h12-13,15H,4-11,14H2,1-3H3/t15-/m0/s1

InChI Key

CKBDMHVQWLNXOV-HNNXBMFYSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)N5CCN(CC5)C

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)N5CCN(CC5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.